molecular formula C57H83N3O39S B1505834 Piroxicam-beta-cyclodextrin CAS No. 96684-39-8

Piroxicam-beta-cyclodextrin

Numéro de catalogue B1505834
Numéro CAS: 96684-39-8
Poids moléculaire: 1466.3 g/mol
Clé InChI: LBPBSKKEZXLVBQ-ZQOBQRRWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Piroxicam-beta-cyclodextrin is a combination of two medicines: Piroxicam and Beta-Cyclodextrin . Piroxicam is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain or inflammation caused by osteoarthritis or rheumatoid arthritis . Beta-Cyclodextrin is a cyclic oligosaccharide that enhances the properties of Piroxicam .


Synthesis Analysis

The synthesis of different types of copolymer of β-cyclodextrin (β-CD) by different functional monomers and cross-linkers is discussed . The process for the preparation of piroxicam-beta-cyclodextrin inclusion compounds involves subjecting the aqueous solution of two components to a freezing process at a very high rate before drying .


Molecular Structure Analysis

The molecular structure of Piroxicam-beta-cyclodextrin is complex. The early studies proved the 2:1 stoichiometry by X-ray diffractometry and molecular dynamics calculations .


Chemical Reactions Analysis

Piroxicam-beta-cyclodextrin has been shown to have better gastrointestinal (GI) tolerability than free piroxicam, while retaining all the analgesic and anti-inflammatory properties of the parent compound .


Physical And Chemical Properties Analysis

Cyclodextrins are non-toxic oligopolymers of glucose that help to increase the solubility of organic compounds with poor aqueous solubility . The inclusion complexation between the drug piroxicam and β-cyclodextrin was investigated using UV-visible spectroscopy technique .

Applications De Recherche Scientifique

Gastrointestinal Safety Enhancement

Piroxicam-beta-cyclodextrin (PBC): has been shown to be better tolerated by the upper gastrointestinal (GI) tract than free piroxicam . This is particularly significant because nonsteroidal anti-inflammatory drugs (NSAIDs) like piroxicam can cause adverse effects ranging from dyspepsia to serious events such as peptic ulcer with complications of bleeding and perforation. The inclusion complex of piroxicam with beta-cyclodextrin minimizes these gastric effects while retaining the analgesic and anti-inflammatory properties of the parent compound .

Improved Solubility and Bioavailability

The complexation of piroxicam with beta-cyclodextrin enhances the solubility of this otherwise hydrophobic drug in water . This increase in solubility directly translates to improved bioavailability, making the drug more efficient and effective in its action. This property is particularly useful for drugs that are poorly water-soluble and are often discarded during development due to this limitation .

Rapid Absorption and Onset of Action

Studies have indicated that PBC has a more rapid onset of action after oral administration compared to free piroxicam . This is attributed to the improved wettability and faster dissolution characteristics of the piroxicam molecule when it is in the form of an inclusion complex with beta-cyclodextrin .

Pharmaceutical Formulation Flexibility

The interaction between piroxicam and beta-cyclodextrin allows for the creation of various pharmaceutical formulations. For instance, piroxicam can interact with the external surface of beta-cyclodextrin nanosponges or with its crosslinkers, forming nanopores that can be utilized for controlled drug release . This flexibility is crucial for designing drug delivery systems that can cater to specific therapeutic needs.

Analgesic Effect on Dental Pain

Piroxicam-beta-cyclodextrin has been used for its analgesic effects on dental pain. Its ability to be rapidly absorbed and its enhanced solubility make it an effective option for managing acute pain scenarios such as toothache .

Treatment of Inflammatory Diseases

PBC is used in the treatment of pain disorders caused by inflammatory diseases, including rheumatic pain, osteoarthritis, and ankylosing spondylitis. It is also effective in managing postoperative pain, traumatic pain, painful period cramps, headaches including migraines, and toothaches .

Mécanisme D'action

The anti-inflammatory effect of Piroxicam may result from the reversible inhibition of cyclooxygenase, causing the peripheral inhibition of prostaglandin synthesis . Piroxicam-beta-cyclodextrin works by preventing the production of endogenous prostaglandins which are involved in the mediation of pain, stiffness, tenderness, and swelling .

Orientations Futures

Cyclodextrin and chitosan polymers are used in many fields such as agriculture, pharmaceutical, food industry, medicine, and in electrochemical sensors . The future panorama of polymerized CDs is quite bright as they can serve as useful multifunctional tools for pharmaceutical scientists to develop and optimize drug delivery through various routes .

Propriétés

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPBSKKEZXLVBQ-ZQOBQRRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H83N3O39S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60242388
Record name Piroxicam mixture with beta-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60242388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piroxicam-beta-cyclodextrin

CAS RN

96684-39-8
Record name Piroxicam mixture with beta-cyclodextrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096684398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piroxicam mixture with beta-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60242388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the mechanism of action of Piroxicam-beta-cyclodextrin?

A1: Piroxicam-beta-cyclodextrin, like its parent compound piroxicam, exerts its anti-inflammatory and analgesic effects primarily by inhibiting cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. While the exact mechanism is not fully elucidated in these papers, the research focuses on the improved pharmacokinetic profile and delivery of piroxicam through complexation with beta-cyclodextrin.

Q2: Does Piroxicam-beta-cyclodextrin affect prostaglandin concentrations in synovial fluid?

A2: While not directly measured in the provided research, the research does demonstrate that Piroxicam-beta-cyclodextrin leads to clinically relevant concentrations of piroxicam in synovial fluid []. This finding, coupled with the known mechanism of piroxicam as a COX inhibitor, suggests a likely impact on synovial fluid prostaglandin concentrations.

Q3: What is the structural advantage of complexing piroxicam with beta-cyclodextrin?

A3: Beta-cyclodextrin is a cyclic oligosaccharide with a hydrophobic cavity. Piroxicam, a poorly soluble drug, can be included within this cavity, forming a complex. This complexation enhances piroxicam's water solubility and dissolution rate, leading to faster absorption and potentially reducing gastrointestinal side effects [, ].

Q4: Are there any spectroscopic studies characterizing Piroxicam-beta-cyclodextrin?

A4: Yes, studies utilizing Raman and solid-state 13C-NMR spectroscopy have been conducted to investigate the structure of the 1:1 amorphous Piroxicam-beta-cyclodextrin inclusion complex []. These analyses provide insights into the conformation of piroxicam within the complex and its interaction with beta-cyclodextrin, suggesting a zwitterionic structure for piroxicam stabilized by electrostatic and hydrogen bonding with the beta-cyclodextrin cavity.

Q5: How does the formulation of Piroxicam-beta-cyclodextrin affect its bioavailability?

A5: Piroxicam-beta-cyclodextrin demonstrates faster absorption and a more rapid onset of action compared to standard piroxicam formulations [, , ]. This is attributed to the enhanced solubility and dissolution rate of piroxicam within the beta-cyclodextrin complex, leading to improved bioavailability.

Q6: What analytical techniques are used to quantify Piroxicam-beta-cyclodextrin?

A6: Researchers utilize various methods for Piroxicam-beta-cyclodextrin quantification, including derivative UV spectrophotometry and high-performance liquid chromatography (HPLC) []. These techniques allow for accurate measurement of the compound in various matrices, supporting pharmacokinetic and bioequivalence studies.

Q7: Has Piroxicam-beta-cyclodextrin demonstrated efficacy in managing pain conditions?

A7: Clinical trials have demonstrated the efficacy of Piroxicam-beta-cyclodextrin in various pain conditions, including osteoarthritis, rheumatoid arthritis, post-operative pain, and low back pain [, , , , ]. These studies generally report comparable analgesic efficacy to standard piroxicam but with a faster onset of action.

Q8: What are potential future research directions for Piroxicam-beta-cyclodextrin?

A8: Further research can explore alternative drug delivery systems, such as orodispersible tablets, to further enhance patient compliance and convenience []. Additionally, investigating the impact of Piroxicam-beta-cyclodextrin on specific biomarkers of inflammation and pain could provide a more comprehensive understanding of its therapeutic benefits.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.